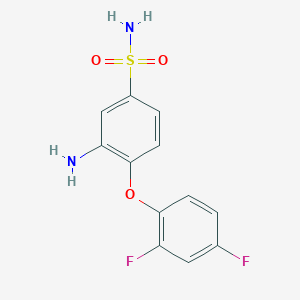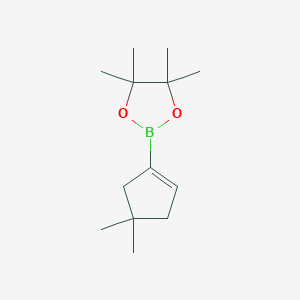
7-bromo-5-iodo-1,2-benzothiazole
Overview
Description
7-bromo-5-iodo-1,2-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzo[d]isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-iodo-1,2-benzothiazole typically involves the halogenation of benzo[d]isothiazole derivatives. One common method includes the bromination and iodination of benzo[d]isothiazole using bromine and iodine reagents under controlled conditions. The reaction conditions often require the use of solvents like acetic acid or dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-5-iodo-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzo[d]isothiazoles
- Sulfoxides and sulfones
- Thiols and thioethers
Scientific Research Applications
7-bromo-5-iodo-1,2-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-bromo-5-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .
Comparison with Similar Compounds
- 5-Bromo-benzo[d]isothiazole
- 7-Iodo-benzo[d]isothiazole
- Benzo[d]isothiazole-3-carboxylic acid
Comparison: 7-bromo-5-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine substituents, which impart distinct reactivity and properties compared to its mono-halogenated counterparts. This dual halogenation allows for more versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C7H3BrINS |
|---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
7-bromo-5-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H |
InChI Key |
BVWBDSMLSLKZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NS2)Br)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B8684476.png)

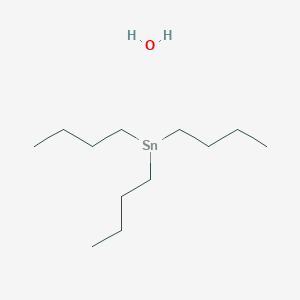

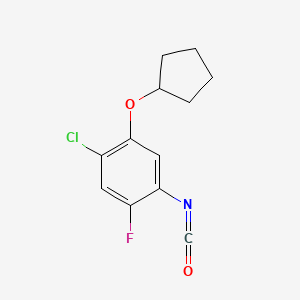
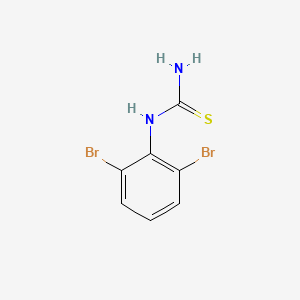
![4H-benzo[b]imidazo[1,2-d][1,4]oxazine-2-carboxylic acid](/img/structure/B8684524.png)
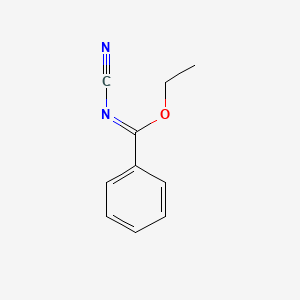


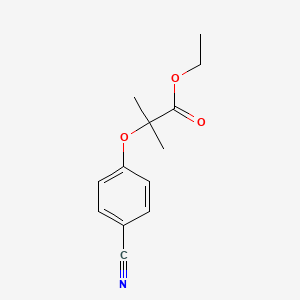
![2-[(Oxan-2-yl)oxy]benzaldehyde](/img/structure/B8684559.png)
